Methyl 2-(furan-2-ylmethylene)hydrazinecarbimidothioate
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Overview
Description
Methyl 2-(furan-2-ylmethylene)hydrazinecarbimidothioate is a heterocyclic compound with the molecular formula C7H9N3OS. It is a member of the furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is primarily used in research settings and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(furan-2-ylmethylene)hydrazinecarbimidothioate typically involves the condensation reaction of furan-2-carbaldehyde with methyl hydrazinecarbimidothioate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(furan-2-ylmethylene)hydrazinecarbimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
Methyl 2-(furan-2-ylmethylene)hydrazinecarbimidothioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(furan-2-ylmethylene)hydrazinecarbimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with similar structural features.
Furan-2-carbaldehyde: A precursor in the synthesis of Methyl 2-(furan-2-ylmethylene)hydrazinecarbimidothioate.
Furan-2-ylmethyl furan-2-carboxylate: A related compound with different functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H9N3OS |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
methyl N'-[(E)-furan-2-ylmethylideneamino]carbamimidothioate |
InChI |
InChI=1S/C7H9N3OS/c1-12-7(8)10-9-5-6-3-2-4-11-6/h2-5H,1H3,(H2,8,10)/b9-5+ |
InChI Key |
WZDYSSVQUWJUMV-WEVVVXLNSA-N |
Isomeric SMILES |
CS/C(=N/N=C/C1=CC=CO1)/N |
Canonical SMILES |
CSC(=NN=CC1=CC=CO1)N |
Origin of Product |
United States |
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